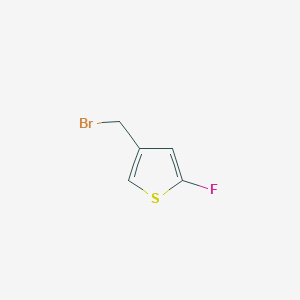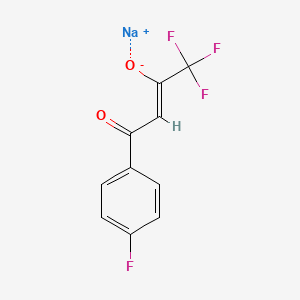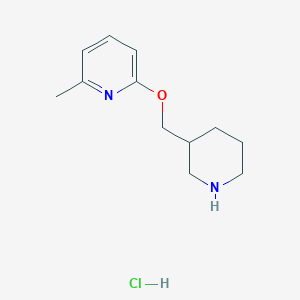![molecular formula C64H57NO6P2 B15198447 13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule characterized by its unique structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the core structure: This step involves the cyclization of precursor molecules to form the pentacyclic core. Reagents such as phosphorus pentachloride and phenyl groups are commonly used.
Functionalization: The introduction of oxo and diphenyl groups is achieved through oxidation and substitution reactions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Final assembly: The final step involves the coupling of the functionalized intermediates to form the complete molecule. This step often requires catalysts such as palladium on carbon and specific reaction conditions like elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and yield. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions include:
Oxidation: Higher oxidation state compounds such as carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Biological interactions: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Chemical interactions: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
- 10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-ylamine
Uniqueness
The uniqueness of 13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine lies in its dual pentacyclic structure and the presence of multiple functional groups. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C64H57NO6P2 |
|---|---|
Peso molecular |
998.1 g/mol |
Nombre IUPAC |
13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
InChI |
InChI=1S/C64H57NO6P2/c66-72(68-61-53(41-21-5-1-6-22-41)37-45-29-13-17-33-49(45)57(61)58-50-34-18-14-30-46(50)38-54(62(58)69-72)42-23-7-2-8-24-42)65-73(67)70-63-55(43-25-9-3-10-26-43)39-47-31-15-19-35-51(47)59(63)60-52-36-20-16-32-48(52)40-56(64(60)71-73)44-27-11-4-12-28-44/h1-12,21-28,37-40H,13-20,29-36H2,(H,65,66,67) |
Clave InChI |
XFMQMUJHRQHQGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NP7(=O)OC8=C(C=C9CCCCC9=C8C1=C2CCCCC2=CC(=C1O7)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)





![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

